7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
CAS No.:
Cat. No.: VC15804739
Molecular Formula: C7H8ClN3O
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClN3O |
|---|---|
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | 7-amino-1,3-dihydropyrrolo[2,3-c]pyridin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C7H7N3O.ClH/c8-7-6-4(1-2-9-7)3-5(11)10-6;/h1-2H,3H2,(H2,8,9)(H,10,11);1H |
| Standard InChI Key | ZRDKSKHSAFQAFF-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C(=NC=C2)N)NC1=O.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular and Structural Properties
The hydrochloride salt of 7-amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one features a bicyclic core comprising a pyrrole ring fused to a pyridone moiety. Key molecular descriptors include:
The protonated amino group at position 7 and the keto group at position 2 contribute to its polarity, enhancing solubility in polar solvents like water and dimethyl sulfoxide (DMSO) . X-ray crystallography data for this specific compound remain unpublished, but analogous pyrrolopyridines exhibit planar bicyclic systems with intramolecular hydrogen bonding between the amino and carbonyl groups .
Synthesis and Synthetic Analogues
Reported Synthetic Routes
Direct synthesis protocols for this compound are proprietary, but VulcanChem outlines generalized strategies for analogous pyrrolopyridines:
Cyclocondensation of Amino Acids
Reaction of substituted pyridines with α-amino acids under acidic conditions forms the pyrrolopyridine core. For example, condensation of 3-aminopyridine-4-carboxylic acid with ketones yields intermediates that undergo cyclodehydration .
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination or Suzuki-Miyaura coupling introduces substituents to preformed pyrrolopyridine scaffolds. This method is critical for incorporating the amino group at position 7.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol or water to precipitate the hydrochloride salt, improving stability and crystallinity .
Structural Analogues and Modifications
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7-Methoxy variant: Replacement of the amino group with methoxy (CAS 1190314-34-1) reduces polarity and alters receptor binding profiles .
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4-Carboxylic acid derivative: Introduction of a carboxylic acid at position 4 (CAS 1260386-85-3) enhances metal-chelating properties .
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields (<30%) due to side reactions during cyclization. Flow chemistry and microwave-assisted synthesis could improve efficiency .
Target Validation
The exact molecular targets remain unconfirmed. CRISPR-Cas9 screening and proteomic profiling are needed to identify binding partners.
Formulation Development
Encapsulation in liposomes or nanoparticles may enhance blood-brain barrier penetration for neurological applications.
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